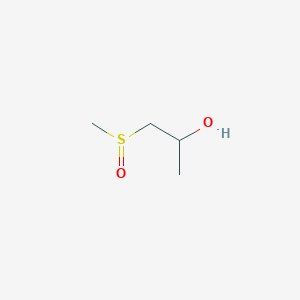
1-Methanesulfinyl-propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methanesulfinyl-propan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a methanesulfinyl group (-SOCH3)
作用机制
Target of Action
It is known that many alcohols and phenols interact with proteins and lipids in cell membranes, altering their structure and function .
Mode of Action
Alcohols and phenols typically exert their effects by disrupting the structure and function of cell membranes, leading to changes in cell permeability .
Biochemical Pathways
Alcohols and phenols can affect a variety of biochemical pathways, often by disrupting the function of proteins and lipids in cell membranes .
Pharmacokinetics
Many alcohols and phenols are known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Many alcohols and phenols are known to cause cellular damage by disrupting the structure and function of cell membranes .
Action Environment
The action, efficacy, and stability of 1-Methanesulfinyl-propan-2-ol can be influenced by various environmental factors. For instance, the presence of other substances, pH, temperature, and the specific characteristics of the biological system in which it is present can all impact its action .
生化分析
Biochemical Properties
The biochemical properties of 1-Methanesulfinyl-propan-2-ol are not fully understood due to limited research. It is known that alcohols, such as propan-2-ol, contain an extremely polar covalent O-H bond . The electrons in this bond are strongly drawn towards the oxygen, giving it a partial negative charge, while the electrons are drawn away from the hydrogen, giving it a partial positive charge . This polar character leads to interactions between alcohol molecules .
Cellular Effects
The cellular effects of this compound are currently unknown due to limited research. Similar compounds, such as propan-2-ol, have been shown to have bactericidal activity at 70% .
Molecular Mechanism
The molecular mechanism of this compound is not well-studied. Alcohols like propan-2-ol are known to interact with other molecules through hydrogen bonding .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood due to limited research. Similar compounds, such as 1,2-propanediol, are known to be involved in various metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methanesulfinyl-propan-2-ol can be synthesized through several methods. One common approach involves the reaction of propylene oxide with methanesulfinic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process may also include purification steps such as distillation or crystallization to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions: 1-Methanesulfinyl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted alcohols depending on the reagent used.
科学研究应用
1-Methanesulfinyl-propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
相似化合物的比较
1-Propanol: A primary alcohol with similar molecular structure but lacks the methanesulfinyl group.
Propan-2-ol (Isopropanol): A secondary alcohol with a similar carbon backbone but different functional groups.
Methanesulfinyl-methanol: Contains a methanesulfinyl group but has a different carbon chain length.
Uniqueness: 1-Methanesulfinyl-propan-2-ol is unique due to the presence of both a hydroxyl group and a methanesulfinyl group, which confer distinct chemical properties and reactivity compared to other similar compounds .
属性
IUPAC Name |
1-methylsulfinylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S/c1-4(5)3-7(2)6/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZCYFMCMRDKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














